

# Introduction: A Versatile Non-Proteinogenic Amino Acid

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## Compound of Interest

Compound Name: **2-Amino-6-hydroxyhexanoic acid**

Cat. No.: **B3434865**

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**2-Amino-6-hydroxyhexanoic acid**, systematically known as **(S)-2-amino-6-hydroxyhexanoic acid** and commonly referred to as L-6-Hydroxynorleucine, is a non-proteinogenic  $\alpha$ -amino acid. It is a derivative of the essential amino acid L-lysine, where the epsilon ( $\epsilon$ ) amino group is replaced by a hydroxyl group. This structural modification imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary alcohol and an  $\alpha$ -amino acid moiety, allows for diverse chemical manipulations and incorporation into complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, analysis, and handling of **2-Amino-6-hydroxyhexanoic acid**, intended for researchers, chemists, and drug development professionals. The insights herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

## Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. **2-Amino-6-hydroxyhexanoic acid** is a chiral molecule, with the L-isomer ((2S)-configuration) being the most common form used in biochemical applications.

## Structural and Molecular Data

The core structure consists of a six-carbon chain with an amino group at the  $\alpha$ -position (C2) and a hydroxyl group at the terminal position (C6).

Property	Value	Source(s)
IUPAC Name	(2S)-2-amino-6-hydroxyhexanoic acid	<a href="#">[1]</a>
Common Names	L-6-Hydroxynorleucine, $\epsilon$ -Hydroxynorleucine	<a href="#">[1]</a>
CAS Number	305-77-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	147.17 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	147.08954328 Da	<a href="#">[1]</a>
Canonical SMILES	C(CCO)CC(C(=O)O)N	<a href="#">[1]</a>
InChI Key	OLUWXTFAPJJWPL-YFKPBYRVSA-N	<a href="#">[1]</a>

## Computed Physicochemical Properties

These properties are crucial for predicting solubility, membrane permeability, and reactivity.

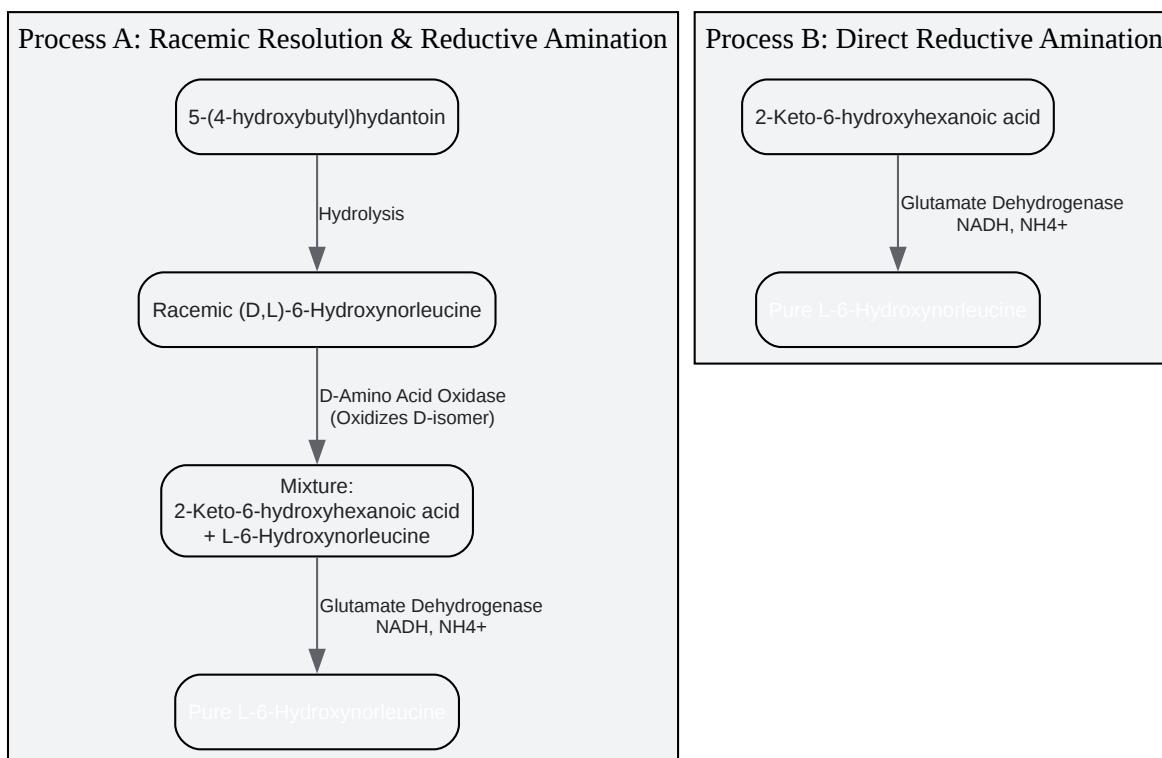
Property	Value	Source(s)
XLogP3	-2.8	<a href="#">[1]</a>
Hydrogen Bond Donor Count	3	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[1]</a>
Rotatable Bond Count	5	<a href="#">[1]</a>
Topological Polar Surface Area	83.6 Å <sup>2</sup>	<a href="#">[1]</a>
Complexity	105	<a href="#">[1]</a>
pKa (Predicted)	2.53 ± 0.24 (acidic), 9.7 (basic, est.)	

# Synthesis and Manufacturing

The synthesis of enantiomerically pure L-6-Hydroxynorleucine is critical for its application in pharmaceuticals. Both enzymatic and chemical routes have been developed, with enzymatic methods often providing superior stereoselectivity and yields under milder conditions.

## Enzymatic Synthesis (Recommended Protocol)

The most efficient and stereoselective method for producing L-6-Hydroxynorleucine is via the reductive amination of a keto-acid precursor, catalyzed by an amino acid dehydrogenase.<sup>[3]</sup> This approach leverages the high specificity of enzymes to achieve high optical purity (>99%).  
<sup>[3]</sup>



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Caption: Enzymatic synthesis pathways for L-6-Hydroxynorleucine.

Expert Insight: The choice of a coupled enzyme system (e.g., D-Amino Acid Oxidase with a dehydrogenase) is a classic example of dynamic kinetic resolution. Instead of discarding the unwanted D-isomer (max 50% yield), it is converted *in situ* to the common keto-acid intermediate, which is then stereoselectively reduced to the desired L-isomer, theoretically enabling a 100% yield.[4]

Step-by-Step Protocol for Enzymatic Synthesis:[3]

- Precursor Synthesis: Racemic 6-hydroxynorleucine is prepared by the hydrolysis of 5-(4-hydroxybutyl)hydantoin.
- D-Isomer Oxidation: The resulting racemic mixture is treated with D-amino acid oxidase. This enzyme selectively oxidizes the D-isomer to 2-keto-6-hydroxyhexanoic acid, leaving the L-isomer untouched.
- Reductive Amination: The mixture from step 2, now containing L-6-hydroxynorleucine and the keto acid, is subjected to reductive amination.
  - Enzyme: Beef liver glutamate dehydrogenase.
  - Reagents: Ammonium source (e.g., ammonium chloride) and a hydride source (NADH).
  - Cofactor Regeneration: A cofactor recycling system, such as glucose dehydrogenase and glucose, is employed to regenerate NADH from NAD<sup>+</sup>, making the process cost-effective.
- Reaction Conditions: The reaction is typically run in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) at room temperature.
- Purification: The final product, L-6-hydroxynorleucine, is purified from the reaction mixture using ion-exchange chromatography.
  - Yields: This process achieves yields of 91-97% with an optical purity exceeding 99%. [3]

## Chemical Synthesis

Chemical synthesis routes often begin from L-lysine. One notable strategy involves a three-step hydroxy-deamination sequence where the  $\epsilon$ -amino group is converted to a hydroxyl group. [5][6] While offering a direct path from a common starting material, these methods may require protecting groups and harsher reagents compared to enzymatic routes.

## Chemical Reactivity

The reactivity of **2-Amino-6-hydroxyhexanoic acid** is governed by its three distinct functional groups: the  $\alpha$ -amino group, the  $\alpha$ -carboxyl group, and the terminal hydroxyl group.

Caption: Reactivity profile of **2-Amino-6-hydroxyhexanoic acid**'s key functional groups.

- $\alpha$ -Amino Group: Behaves as a typical primary amine. It is nucleophilic and readily participates in amide bond formation (peptidic coupling). In synthetic applications, it must be protected (e.g., with Fmoc or Boc groups) to prevent self-polymerization and to direct reactivity to the carboxyl group.[6]
- $\alpha$ -Carboxyl Group: Exhibits standard carboxylic acid reactivity. It can be esterified or converted to an amide. For peptide synthesis, it requires activation to form a more reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by an amino group.
- Terminal Hydroxyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. This provides a secondary point for chemical modification, allowing the molecule to be used as a linker or to introduce specific functionalities onto a peptide backbone.

Expert Insight: The differential reactivity of the three functional groups is the cornerstone of this molecule's utility. During peptide synthesis, the  $\alpha$ -amino and  $\alpha$ -carboxyl groups are involved in forming the polypeptide chain, while the terminal hydroxyl group remains available for post-synthetic modifications, such as attaching polyethylene glycol (PEG) chains, fluorescent labels, or other drug molecules.

## Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of **2-Amino-6-hydroxyhexanoic acid**. The following section outlines the expected spectral features and a standard analytical protocol.

## Expected Spectroscopic Data

While a comprehensive public database of experimental spectra is limited, the structure allows for reliable prediction of its key spectral features.

Technique	Expected Features
<sup>1</sup> H NMR	(in D <sub>2</sub> O) $\alpha$ -H (C2): Triplet, ~3.7 ppm. $\beta$ , $\gamma$ , $\delta$ -H (C3, C4, C5): Multiplets, ~1.4-1.9 ppm. $\varepsilon$ -H (C6): Triplet, ~3.6 ppm.
<sup>13</sup> C NMR	(in D <sub>2</sub> O) C=O (C1): ~175-180 ppm. C $\alpha$ (C2): ~55-60 ppm. C $\varepsilon$ (C6): ~60-65 ppm. Aliphatic Cs (C3, C4, C5): ~20-40 ppm.
FTIR	O-H (alcohol): Broad peak, ~3300-3400 cm <sup>-1</sup> . N-H (amine): Medium peak, ~3300-3500 cm <sup>-1</sup> . C-H (aliphatic): Sharp peaks, ~2850-2960 cm <sup>-1</sup> . C=O (carboxyl): Strong, sharp peak, ~1700-1725 cm <sup>-1</sup> . O-H (carboxyl): Very broad, ~2500-3300 cm <sup>-1</sup> .
Mass Spec (ESI <sup>+</sup> )	[M+H] <sup>+</sup> : m/z 148.0968. Key Fragments: Loss of H <sub>2</sub> O (m/z 130.0862), Loss of HCOOH (m/z 102.0913), immonium ion (m/z 102.0913 from side chain loss). <sup>[7]</sup>

Expert Insight: In mass spectrometry, the fragmentation of  $\alpha$ -amino acids is well-characterized. Common fragmentation pathways for protonated **2-Amino-6-hydroxyhexanoic acid** would include the neutral loss of water from the hydroxyl group, the combined loss of water and carbon monoxide from the carboxyl group, and cleavage of the C $\alpha$ -C $\beta$  bond, leading to the loss of the entire hydroxybutyl side chain.<sup>[7]</sup>

## Analytical Method: HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying amino acids and assessing purity. Due to the lack of a strong chromophore, derivatization is

required for sensitive UV or fluorescence detection. The o-phthaldialdehyde (OPA)/FMOC method is a robust choice.[8][9]

Caption: Workflow for quantitative analysis of amino acids by HPLC.

Step-by-Step HPLC Protocol:

- Standard & Sample Preparation:
  - Prepare a stock solution of **2-Amino-6-hydroxyhexanoic acid** standard in 0.1 N HCl.
  - Create a series of dilutions (e.g., 5 nM to 250 nM) in nanopure water to generate a standard curve.[9]
  - Prepare unknown samples in a similar aqueous matrix.
- Derivatization Reagent:
  - Prepare an OPA reagent containing o-phthaldialdehyde and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.
- Automated Pre-Column Derivatization:
  - Use an autosampler programmed to mix a precise volume of sample with the OPA reagent immediately before injection. This is critical as OPA derivatives can be unstable.
- Chromatographic Conditions:[8][9]
  - Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus AAA, 4.6 x 150 mm, 3.5  $\mu$ m).
  - Mobile Phase A: Sodium acetate buffer (e.g., 40 mM, pH 7.8).
  - Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).
  - Gradient: A typical gradient would run from a low percentage of B to a high percentage of B over 15-20 minutes to elute all amino acids.

- Flow Rate: 1.0 - 2.0 mL/min.
- Column Temperature: 40 °C.
- Detection:
  - Fluorescence Detector:
    - OPA derivatives: Excitation at 340 nm, Emission at 450 nm.
    - (If used) FMOC derivatives: Excitation at 266 nm, Emission at 305 nm.[8]
- Quantification:
  - Integrate the peak area corresponding to the OPA-derivatized **2-Amino-6-hydroxyhexanoic acid**.
  - Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

## Applications and Biological Relevance

- Pharmaceutical Intermediate: L-6-Hydroxynorleucine is a key chiral intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs used to treat hypertension.[3]
- Peptide Modification: It is used in solid-phase peptide synthesis to introduce a flexible, hydrophilic linker into a peptide sequence.[6] The terminal hydroxyl group can serve as an attachment point for other molecules without disrupting the peptide backbone.
- Biological Activity: An unusual isomer, 2-amino-5-hydroxyhexanoic acid, isolated from *Crotalaria juncea* seeds, has demonstrated dose-dependent antidyslipidemic and antioxidant activity in preclinical studies.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Amino-6-hydroxyhexanoic acid** is not widely available, data from structurally similar compounds like 6-aminohexanoic acid provides guidance.[10]

- Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory system.[10]
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.
- In case of Exposure:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes.
  - Skin: Wash off with soap and plenty of water.
  - Inhalation: Move to fresh air.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Disclaimer: This information is synthesized from available data on similar compounds and should be used for guidance only. Always consult a specific, supplier-provided SDS before handling the chemical and perform a thorough risk assessment.

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